molecular formula C12H14BrF2NO2 B13498870 tert-Butyl (4-bromo-2,5-difluorobenzyl)carbamate

tert-Butyl (4-bromo-2,5-difluorobenzyl)carbamate

Cat. No.: B13498870
M. Wt: 322.15 g/mol
InChI Key: AKLYXMVFFXOCLM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . It is a solid compound that is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C12H14BrF2NO2

Molecular Weight

322.15 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-10(15)8(13)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

AKLYXMVFFXOCLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

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